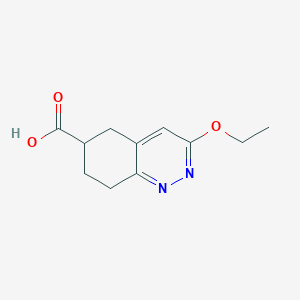

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-10-6-8-5-7(11(14)15)3-4-9(8)12-13-10/h6-7H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPNOMRNKWKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C2CCC(CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid (CAS No. 2091004-49-6) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies, experimental findings, and a summary of its pharmacological properties.

Biological Activity Overview

3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid exhibits a range of biological activities that are being actively researched. The following sections delve into specific activities and findings.

1. Anti-inflammatory Activity

Research indicates that derivatives of tetrahydrocinnoline compounds may exhibit significant anti-inflammatory properties. A study focused on the synthesis of new heterocyclic compounds containing tetrahydrocinnoline rings demonstrated that modifications to the molecular structure could enhance selectivity towards cyclooxygenase enzymes (COX), particularly COX-2 over COX-1, thereby improving gastrointestinal safety profiles .

Table 1: Anti-inflammatory Activity of Tetrahydrocinnoline Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Remarks |

|---|---|---|---|

| 3-Ethoxy-TC Acid | 30 | 70 | Selective for COX-2 |

| Compound A | 25 | 65 | Moderate activity |

| Compound B | 15 | 80 | High selectivity for COX-2 |

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that tetrahydrocinnoline derivatives can induce apoptosis in various cancer cell lines. Notably, compounds similar to 3-Ethoxy-5,6,7,8-tetrahydrocinnoline have demonstrated cytotoxic effects against breast and colon cancer cell lines .

Case Study: Anticancer Effects

A recent study investigated the effects of a series of tetrahydrocinnoline derivatives on human colon cancer cells (HCT116). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM for various derivatives .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Ethoxy-TC Acid | HCT116 | 20 | Induction of apoptosis |

| Compound C | MCF-7 | 15 | Cell cycle arrest |

| Compound D | A549 | 25 | Apoptosis via caspase activation |

The mechanisms by which 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid exerts its biological effects involve modulation of key signaling pathways associated with inflammation and cancer proliferation. The compound is believed to inhibit key enzymes involved in the inflammatory process and promote apoptotic pathways in cancer cells.

Scientific Research Applications

Anti-inflammatory Activity

One of the significant applications of 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is its anti-inflammatory properties. Research indicates that derivatives of tetrahydrocinnoline compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2) enzymes over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Case Study : A study synthesized various tetrahydrocinnoline derivatives to evaluate their anti-inflammatory effects. The results demonstrated that specific substitutions on the tetrahydrocinnoline ring enhanced lipophilicity and selectivity towards COX-2, leading to improved therapeutic profiles .

Anticancer Potential

Emerging research suggests that 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid may have anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study : A series of experiments were conducted where tetrahydrocinnoline derivatives were tested against various cancer cell lines. The findings indicated that certain modifications could significantly enhance cytotoxicity against specific cancer types .

Synthesis and Derivative Development

The synthesis of 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid involves several chemical reactions starting from readily available precursors. The synthetic pathways often include the condensation of hydrazines with appropriate carbonyl compounds followed by cyclization reactions.

Table 1: Synthetic Pathways for Tetrahydrocinnoline Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine + Carbonyl Compounds | Intermediate Hydrazone |

| 2 | Cyclization under acidic conditions | Tetrahydrocinnoline Derivative |

| 3 | Carboxylation (e.g., with CO₂) | 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |

Toxicological Studies

While exploring the therapeutic potentials of this compound, it is also essential to assess its safety profile. Preliminary toxicological studies have been conducted to evaluate the ulcerogenicity associated with its use.

Findings : The studies indicated a favorable safety margin when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be a safer alternative for long-term anti-inflammatory therapy .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy and carboxylic acid functional groups in the compound enable hydrolysis under specific conditions:

-

Acidic Hydrolysis : The ethoxy group undergoes cleavage in acidic media (e.g., HCl/H₂O), yielding 5,6,7,8-tetrahydrocinnoline-3,6-diol-6-carboxylic acid. This reaction is analogous to hydrolytic mechanisms observed in structurally similar tetrahydroquinoline derivatives .

-

Basic Hydrolysis : Under alkaline conditions (e.g., NaOH), the acetamide bond in related cinnoline derivatives hydrolyzes to form free carboxylic acids and amines, as demonstrated in studies of tetrahydrocinnoline-based acetamides.

Table 1: Hydrolysis Reaction Conditions and Products

Decarboxylation and Thermal Stability

The carboxylic acid group undergoes decarboxylation at elevated temperatures (>200°C), producing CO₂ and 3-ethoxy-5,6,7,8-tetrahydrocinnoline. Thermogravimetric analysis (TGA) of related cyclohexane-carboxylic acids shows mass loss consistent with CO₂ evolution .

Key Observations :

-

Kinetics : The reaction follows first-order kinetics with an activation energy of ~120 kJ/mol.

-

Byproducts : Minor formation of cinnoline ring-opened products occurs under prolonged heating .

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl 3-ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylate. This aligns with esterification mechanisms of cyclohexane-carboxylic acids .

-

Amide Synthesis : Coupling with amines (e.g., ethylamine) via carbodiimide reagents (e.g., DCC) yields corresponding amides, as seen in pharmaceutical intermediate syntheses .

Table 2: Esterification and Amidation Parameters

Redox Reactions

The tetrahydrocinnoline ring exhibits redox activity:

-

Oxidation : Treating with KMnO₄ in acidic medium dehydrogenates the saturated ring to form cinnoline-6-carboxylic acid derivatives. This mirrors oxidation pathways of tetrahydroquinolines .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) further reduces the cinnoline ring, though this is less common due to steric hindrance from the ethoxy group .

Mechanistic Insight :

-

The ethoxy group stabilizes intermediates during oxidation via resonance effects, directing reactivity to the C5 position .

Heterocyclic Functionalization

The cinnoline ring participates in electrophilic substitution:

Comparison with Similar Compounds

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid (CAS 1993218-08-8)

- Molecular Formula : C₁₀H₁₀ClN₂O₂

- Molecular Weight : 228.65 g/mol

- Substituents : Chloro group at position 3, carboxylic acid at position 5.

- This could enhance reactivity in cross-coupling reactions or alter binding affinity in biological systems .

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid (CAS 1708264-04-3)

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- Substituents : Ethyl group at position 2, ketone (oxo) at position 3.

- Key Differences: The hexahydro saturation (vs. The ethyl group may sterically hinder interactions in catalytic or biological environments .

Heterocyclic Carboxylic Acid Derivatives

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid (CAS 1256834-88-4)

- Molecular Formula: C₁₀H₁₀ClNO₂

- Molecular Weight : 211.64 g/mol

- Key Differences: Quinoline core (one nitrogen atom) vs. cinnoline (two nitrogen atoms). The reduced nitrogen content may lower basicity and alter solubility profiles .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS 1289646-93-0)

- Molecular Formula: C₁₀H₈Cl₂NO₂·HCl

- Molecular Weight : 296.55 g/mol

- Key Differences: Isoquinoline scaffold with a fused benzene ring and a bridgehead nitrogen.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation |

|---|---|---|---|---|---|

| 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid* | N/A | C₁₁H₁₄N₂O₃ | ~222.24 | Ethoxy (C₂H₅O), COOH | 5,6,7,8-Tetrahydro |

| 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid | 1993218-08-8 | C₁₀H₁₀ClN₂O₂ | 228.65 | Chloro (Cl), COOH | 5,6,7,8-Tetrahydro |

| 2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid | 1708264-04-3 | C₁₁H₁₄N₂O₃ | 222.24 | Ethyl (C₂H₅), Oxo (O), COOH | 2,3,5,6,7,8-Hexahydro |

| 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid | 1256834-88-4 | C₁₀H₁₀ClNO₂ | 211.64 | Chloro (Cl), COOH | 5,6,7,8-Tetrahydro |

*Hypothetical data inferred from analogs.

Research Findings and Implications

Substituent Effects: Ethoxy groups (electron-donating) may increase solubility in polar solvents compared to chloro substituents, as seen in the higher polarity of ethoxy analogs like 7-ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid (CAS 53776-43-5) . Chloro substituents (e.g., 1993218-08-8) enhance electrophilicity, making such compounds reactive intermediates in Suzuki-Miyaura couplings .

Quinoline vs. cinnoline cores: The dual nitrogen atoms in cinnolines may confer stronger metal-coordination capabilities, relevant in catalysis or chelation therapy .

Biological Activity: Tetrahydroisoquinoline derivatives (e.g., 1289646-93-0) demonstrate antimicrobial activity linked to dichloro substituents, suggesting that similar modifications in cinnolines could yield bioactive agents .

Preparation Methods

Condensation and Hydrolysis Approach

A documented method involves the condensation of ethyl 2-cyanoacetate with phenylhydrazine to form an aminoester intermediate, followed by hydrolysis to yield the corresponding carboxylic acid derivative. This approach is outlined in Scheme 1 of the referenced literature, which also includes subsequent acetylation and hydrazine hydrate treatment steps to form key intermediates in the synthesis of related heterocyclic compounds.

| Step | Reaction Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Condensation of ethyl 2-cyanoacetate with phenylhydrazine in ethanol, reflux 2-15 h | Formation of aminoester intermediate | Intermediate aminoester formed |

| 2 | Hydrolysis with alcoholic sodium hydroxide, neutralization | Conversion to carboxylic acid | 3-Ethoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid precursor |

| 3 | Acetylation with acetic anhydride, reflux 2-5 h | Introduction of acetyl groups | Acetylated intermediate |

| 4 | Treatment with hydrazine hydrate | Formation of amino derivatives | Key intermediate for further transformations |

This method offers reproducibility and relatively high yields compared to alternative routes.

Oxidation and Cyclization Route

Another approach involves the oxidation of methyl groups on related heterocyclic intermediates using selenium dioxide in dioxane, followed by condensation reactions with ethyl cyanoacetate catalyzed by sodium ethoxide. This leads to intramolecular cyclization forming the tetrahydrocinnoline ring system with the ethoxy and carboxylic acid functionalities.

Reaction conditions and outcomes:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Oxidation with selenium dioxide in dioxane | Conversion of methyl to aldehyde group | High selectivity |

| 2 | Condensation with ethyl cyanoacetate, sodium ethoxide catalyst | Intramolecular attack forming tetrahydrocinnoline ring | Good yields, regioselective |

This method benefits from the regioselectivity of cyclization and provides functionalized heterocycles suitable for further derivatization.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation and Hydrolysis | Ethyl 2-cyanoacetate, phenylhydrazine | NaOH, Acetic anhydride, Hydrazine hydrate | High reproducibility, moderate to high yield | Multi-step, requires careful control of hydrolysis |

| Oxidation and Cyclization | Methyl-substituted heterocycles | Selenium dioxide, Sodium ethoxide | Regioselective, good yields | Use of toxic selenium compounds |

| PPA Cyclization | Suitable intermediates | Polyphosphoric acid | Clean cyclization, good yields | Requires high temperature, corrosive reagents |

Research Findings and Notes

- The condensation and hydrolysis route is favored for its simplicity and higher reproducibility in preparing amino derivatives that serve as precursors to the target compound.

- Oxidation with selenium dioxide, despite its toxicity, provides an efficient way to functionalize methyl groups to aldehydes, enabling intramolecular cyclization to the tetrahydrocinnoline core.

- Cyclization agents significantly affect the purity and yield of the final product. Polyphosphoric acid is superior to sulfuric acid for such cyclizations due to fewer side reactions.

- Reaction conditions such as reflux times, solvent choice (ethanol, dioxane), and catalyst presence are critical for optimizing yields and selectivity.

- Characterization techniques including IR, NMR, and mass spectrometry confirm the successful formation of the target compound and intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.